
3,4-Hexanedione, dioxime, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Hexanedione, dioxime, disodium salt is a chemical compound with the molecular formula C6H10N2O2Na2 It is a derivative of 3,4-Hexanedione, which is known for its applications in various fields such as chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Hexanedione can be synthesized by the condensation of ethyl propionate in the presence of sodium metal, followed by oxidation of the resulting propionin with copper acetate or ferric chloride . The dioxime derivative can be prepared by reacting 3,4-Hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The disodium salt form is obtained by neutralizing the dioxime with sodium hydroxide.
Industrial Production Methods
Industrial production of 3,4-Hexanedione, dioxime, disodium salt typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Hexanedione, dioxime, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the dioxime to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Hexanedione, dioxime, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3,4-Hexanedione, dioxime, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Hexanedione: The parent compound, known for its applications in organic synthesis.
2,3-Hexanedione: A structural isomer with different chemical properties and applications.
3,4-Pentanedione: A related diketone with similar reactivity but different molecular structure.
Uniqueness
3,4-Hexanedione, dioxime, disodium salt is unique due to its dioxime and disodium salt functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
71156-02-0 |
|---|---|
Molekularformel |
C6H10N2Na2O2 |
Molekulargewicht |
188.14 g/mol |
IUPAC-Name |
disodium;3-N,4-N-dioxidohexane-3,4-diimine |
InChI |
InChI=1S/C6H12N2O2.2Na/c1-3-5(7-9)6(4-2)8-10;;/h9-10H,3-4H2,1-2H3;;/q;2*+1/p-2/b7-5-,8-6+;; |
InChI-Schlüssel |
YHLVAHNQOQBDER-RRBJLESWSA-L |
Isomerische SMILES |
CC/C(=N\[O-])/C(=N\[O-])/CC.[Na+].[Na+] |
Kanonische SMILES |
CCC(=N[O-])C(=N[O-])CC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


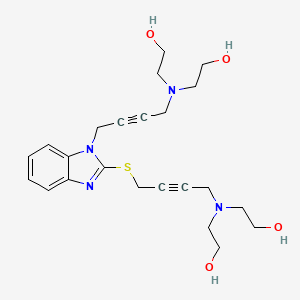
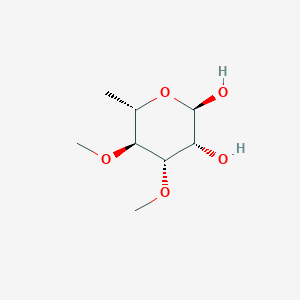
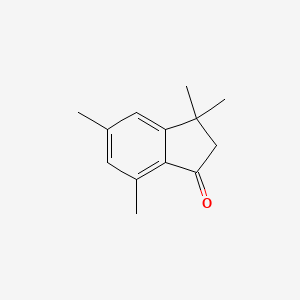

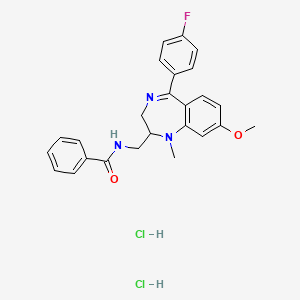
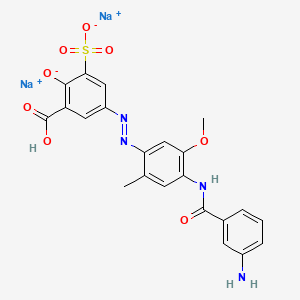
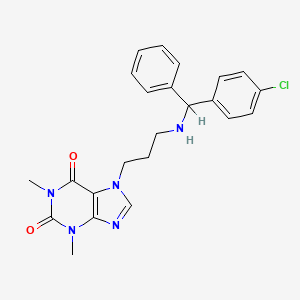
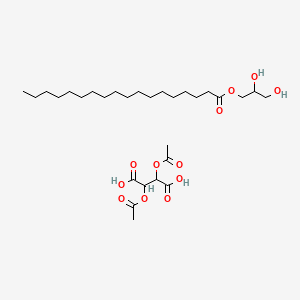
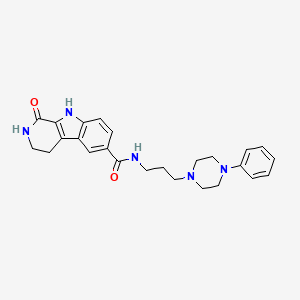
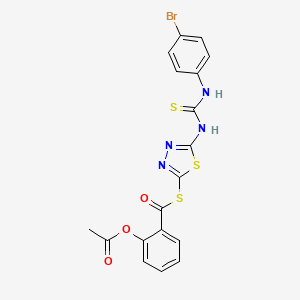
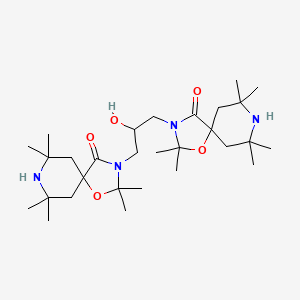

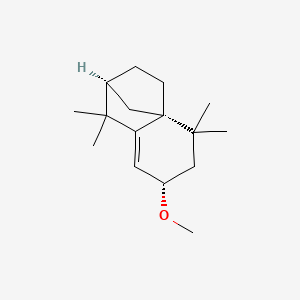
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)
